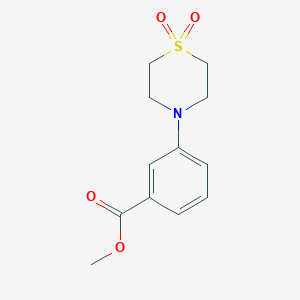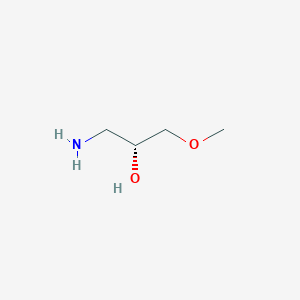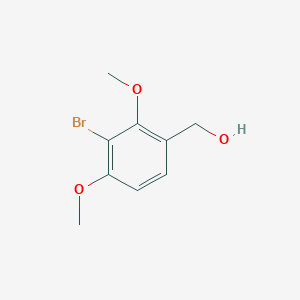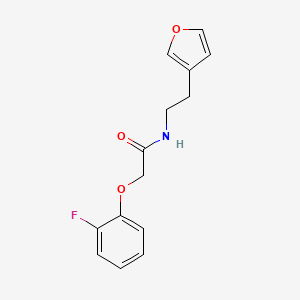![molecular formula C18H14Cl2N2OS B2665235 N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide CAS No. 478030-48-7](/img/structure/B2665235.png)
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic compound that consists of a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many biologically active compounds, such as antimicrobial, antifungal, antiviral, and antineoplastic drugs .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a thiazole ring, which is planar and aromatic . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazole compounds are known to undergo a variety of chemical reactions, including donor-acceptor, nucleophilic, and oxidation reactions . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Radical Character and Synthesis of Paramagnetic Materials
Research by Castellanos et al. (2008) involved synthesizing novel radical adducts, demonstrating their thermal stability and luminescent properties. This work lays the groundwork for developing paramagnetic molecular materials with potential applications in electronics and photonics (Castellanos et al., 2008).
Luminescence Sensing and Pesticide Removal
Zhao et al. (2017) constructed metal-organic frameworks (MOFs) using thiophene-functionalized dicarboxylic acid, demonstrating their efficiency as luminescent sensors for detecting environmental contaminants and their ability to remove pesticides. This highlights the compound's role in environmental monitoring and remediation (Zhao et al., 2017).
Chemoselective Thionation-Cyclization
Kumar et al. (2013) reported an efficient method to synthesize 2-phenyl-5-(het)aryl-4-functionalized thiazoles through chemoselective thionation-cyclization, indicating its utility in creating structurally diverse thiazoles for various applications (Kumar et al., 2013).
Corrosion Inhibition
Bentiss et al. (2007) explored the use of thiadiazoles as corrosion inhibitors, revealing a connection between molecular structure and inhibition efficiency, pointing towards applications in material preservation and industrial maintenance (Bentiss et al., 2007).
Anticancer Activity
Cai et al. (2016) synthesized thiazole-5-carboxamide derivatives and evaluated their anticancer activity, suggesting potential therapeutic applications for these compounds (Cai et al., 2016).
Future Directions
The future directions for research on “N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide” could include further investigation into its synthesis, chemical properties, and potential biological activities. Given the diverse biological activities of thiazole compounds, it could be of interest in the development of new drugs or biologically active agents .
Properties
IUPAC Name |
N,2-bis[(4-chlorophenyl)methyl]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c19-14-5-1-12(2-6-14)9-17-22-16(11-24-17)18(23)21-10-13-3-7-15(20)8-4-13/h1-8,11H,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSGZTBYJAXHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,3-dimethylphenyl)-2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2665152.png)
![3-Propyl-1-(2-pyridinylmethylamino)-4-pyrido[1,2-a]benzimidazolecarbonitrile](/img/structure/B2665153.png)

![3-[(2,4-Difluorophenyl)methyl]oxetan-3-amine;hydrochloride](/img/structure/B2665158.png)
![N'-[(1Z)-(3-hydroxyphenyl)methylidene]methoxycarbohydrazide](/img/structure/B2665162.png)


![1,7-dimethyl-8-(4-phenoxyphenyl)-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2665165.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2665167.png)

![Ethyl 4-((4-((2-methylbenzo[d]thiazol-6-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2665170.png)



